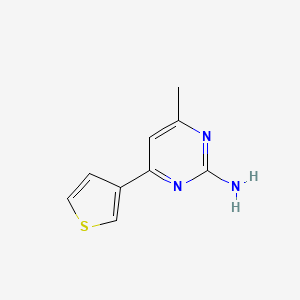

4-Methyl-6-(3-thienyl)-2-pyrimidinamine

説明

Significance of Pyrimidine (B1678525) Heterocycles in Chemical Sciences

Pyrimidine heterocycles are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This structural motif is of profound significance in the chemical sciences, primarily due to its presence in the fundamental building blocks of life. The nucleobases cytosine, thymine, and uracil, which are integral components of DNA and RNA, are all pyrimidine derivatives. This biological prevalence has made the pyrimidine scaffold a privileged structure in medicinal chemistry, inspiring the design and synthesis of a multitude of therapeutic agents. sigmaaldrich.comjuniperpublishers.com

The versatility of the pyrimidine ring allows for functionalization at various positions, leading to a wide array of derivatives with diverse biological activities. These activities span a broad therapeutic spectrum, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. juniperpublishers.com The ability of pyrimidine derivatives to interact with a variety of biological targets, such as enzymes and receptors, underscores their importance in drug discovery and development. Consequently, the synthesis and biological evaluation of novel pyrimidine-containing compounds remain an active and fertile area of academic and industrial research.

Overview of 4-Methyl-6-(3-thienyl)-2-pyrimidinamine within the Pyrimidine Family

This compound is a specific derivative within the large family of pyrimidines. Its structure features a central pyrimidine ring substituted with a methyl group at the 4-position, a thienyl group (a five-membered sulfur-containing aromatic ring) at the 6-position, and an amine group at the 2-position. The presence of the thiophene (B33073) moiety is noteworthy, as this heterocycle is also a common pharmacophore in medicinal chemistry, known to contribute to a range of biological activities.

While extensive research has been conducted on the broader class of thieno[2,3-d]pyrimidines, which feature a fused thiophene and pyrimidine ring system, specific academic studies focusing solely on this compound are limited in the publicly available scientific literature. nih.govekb.egmdpi.com Much of the currently available data on this specific compound comes from chemical suppliers and databases.

Below is a table summarizing the basic chemical and physical properties of this compound. sigmaaldrich.comsigmaaldrich.com

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 885950-01-6 |

| Molecular Formula | C9H9N3S |

| Molecular Weight | 191.26 g/mol |

| Melting Point | 200 - 203 °C |

| Physical Form | Solid |

| Purity | ≥95% |

The data in this table is compiled from chemical supplier information. sigmaaldrich.comsigmaaldrich.com

Due to the limited specific research on this compound, a detailed exploration of its synthesis, reactivity, and biological profile is not currently possible. However, its structural components suggest potential areas of interest for future investigation, drawing parallels with other known bioactive pyrimidine and thiophene derivatives. The combination of these two important heterocyclic systems in a single molecule makes this compound a candidate for further study in various fields of chemical and biological research.

Structure

3D Structure

特性

IUPAC Name |

4-methyl-6-thiophen-3-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c1-6-4-8(12-9(10)11-6)7-2-3-13-5-7/h2-5H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDPFPXZSUELJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377461 | |

| Record name | 4-methyl-6-(3-thienyl)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885950-01-6 | |

| Record name | 4-methyl-6-(3-thienyl)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methyl 6 3 Thienyl 2 Pyrimidinamine and Analogous Pyrimidinamines

General Synthetic Strategies for 2-Aminopyrimidines

The synthesis of the 2-aminopyrimidine (B69317) core is a well-established area of organic chemistry, with several reliable methods at the disposal of synthetic chemists. These methods often involve the formation of the pyrimidine (B1678525) ring through the reaction of a three-carbon component with a source of the N-C-N fragment, typically guanidine (B92328).

The most traditional and widely employed method for the synthesis of 2-aminopyrimidines is the cyclocondensation of a 1,3-dielectrophilic species with guanidine or its salts (e.g., guanidine hydrochloride or guanidine nitrate). nih.govnih.gov The 1,3-dielectrophile is commonly a β-dicarbonyl compound, an α,β-unsaturated ketone (chalcone), or a related derivative. researchgate.netaaru.edu.jo

The reaction mechanism generally proceeds via nucleophilic attack of the guanidine nitrogen on one of the electrophilic centers of the 1,3-dicarbonyl or its equivalent, followed by an intramolecular condensation and dehydration to afford the aromatic pyrimidine ring. nih.gov The choice of solvent and base is crucial for the success of this reaction, with alcohols often being the solvents of choice and alkali metal hydroxides or alkoxides serving as the base. aaru.edu.jo Microwave-assisted synthesis has also been shown to be an effective method for carrying out these condensations, often leading to shorter reaction times and improved yields. rsc.org

For instance, the reaction of β-ketoesters or β-aldehydoesters with guanidine hydrochloride in the presence of potassium carbonate can provide 5- and 6-substituted 2-aminopyrimidines in a single step. rsc.org Similarly, thiophene-substituted chalcones can be cyclized with guanidine in the presence of potassium hydroxide (B78521) to yield 4-substituted-6-thiophenopyrimidines. researchgate.net

Table 1: Examples of Guanidine-Based Cyclization Reactions for 2-Aminopyrimidine Synthesis

| 1,3-Dielectrophile | Guanidine Source | Base | Solvent | Product | Reference |

| β-Ketoester | Guanidine hydrochloride | K₂CO₃ | Solvent-free (microwave) | 5- and 6-substituted 2-aminopyrimidines | rsc.org |

| Thiophene-substituted chalcone (B49325) | Guanidine | KOH | Not specified | 4-Substituted-6-thiophenopyrimidines | researchgate.net |

| Acylethynylpyrroles | Guanidine nitrate | KOH | DMSO | Pyrrole–aminopyrimidine ensembles | nih.gov |

| 3-(4-substitutedphenyl)-1-(pyridine-4-yl) prop-2-en-1-one | Guanidine hydrochloride | KOH | Alcohol | 4-(4-substitutedphenyl)-6-pyridin-4-yl-pyrimidin-2-ylamine | |

| Polyfluorinated chalcones | Guanidine | Base | Not specified | 4-Phenylpyrimidin-2-amine | researchgate.net |

Modern synthetic chemistry has introduced more sophisticated methods for the construction of C-N bonds, which can be applied to the synthesis of 2-aminopyrimidines. These methods often involve transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Ullmann-type couplings. numberanalytics.com These reactions allow for the formation of a C-N bond between a pre-functionalized pyrimidine ring (e.g., a halopyrimidine) and an amine.

For example, 2-amino-4,6-dichloropyrimidine (B145751) can react with various amines in the presence of triethylamine (B128534) under solvent-free conditions to yield a range of 2-aminopyrimidine derivatives. mdpi.comresearchgate.net This approach is particularly useful for introducing diverse substituents at the amino group of the pyrimidine core.

Another advanced strategy involves the modification of a pre-existing pyrimidine ring. For instance, the replacement of a chlorine atom in 2-chloro-4-phenylpyrimidine (B78434) can occur via an ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism when treated with potassium amide in liquid ammonia. nih.gov

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in building complex molecules in a single step from three or more starting materials. bohrium.comacs.orgorganic-chemistry.org Several MCRs have been developed for the synthesis of the pyrimidine core.

A notable example is the Biginelli reaction, which is a three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. While the classical Biginelli reaction yields dihydropyrimidinones, modifications of this reaction can lead to the formation of fully aromatic pyrimidines. A variation of this involves the use of guanidine hydrochloride, an aldehyde, and a β-ketoester to access 2-aminopyrimidines. nih.gov

More recently, iridium-catalyzed multicomponent synthesis has been reported for the regioselective formation of pyrimidines from amidines and up to three different alcohols. bohrium.comacs.orgorganic-chemistry.org This sustainable method proceeds through a sequence of condensation and dehydrogenation steps, forming C-C and C-N bonds and liberating hydrogen and water. bohrium.comacs.orgorganic-chemistry.org This approach offers a high degree of flexibility in introducing various substituents onto the pyrimidine ring. bohrium.comacs.orgorganic-chemistry.org

Specific Synthetic Routes to Thiophene-Substituted Pyrimidinamines

The synthesis of pyrimidinamines bearing a thiophene (B33073) substituent requires the incorporation of the thiophene moiety into one of the starting materials. This can be achieved by using a thiophene-containing 1,3-dielectrophile in a cyclization reaction with guanidine.

While a specific, detailed synthetic procedure for 4-Methyl-6-(3-thienyl)-2-pyrimidinamine was not found in the provided search results, its synthesis can be logically deduced from the general principles of 2-aminopyrimidine synthesis. The most probable synthetic route would involve the reaction of a 1-(3-thienyl)butane-1,3-dione with guanidine. This β-diketone contains the necessary carbon framework to form the desired substituted pyrimidine ring upon cyclocondensation with guanidine.

The synthesis of the precursor, 1-(3-thienyl)butane-1,3-dione, can be achieved through a Claisen condensation between 3-acetylthiophene (B72516) and a suitable acetylating agent, such as ethyl acetate, in the presence of a strong base like sodium ethoxide.

The synthesis of positional isomers and other thienyl-substituted analogs follows similar principles. For example, the synthesis of 6-methyl-4-(2-thienyl)-2-pyrimidinamine would start from 1-(2-thienyl)butane-1,3-dione, which in turn is prepared from 2-acetylthiophene.

Several studies have reported the synthesis of various thiophene-substituted pyrimidines. For instance, thiophene-substituted chalcones have been cyclized with guanidine to afford 4-substituted-6-thiophenopyrimidines. researchgate.net Another approach involves the cyclocondensation of 1,1,1-trifluoro-4-(2-thienyl)-4-methoxy-3-buten-2-one with guanidine to produce 6-(2-thienyl)-4-trifluoromethyl-2-aminopyrimidine. researchgate.net

Furthermore, thieno[2,3-d]pyrimidine (B153573) derivatives, which are fused ring systems containing both thiophene and pyrimidine rings, have been synthesized from 2-aminothiophene precursors. mdpi.comnih.govnih.govnih.govekb.eg These syntheses often involve the construction of the pyrimidine ring onto the pre-existing thiophene core.

Development and Optimization of Synthetic Protocols

The synthesis of 4,6-disubstituted 2-aminopyrimidines, including this compound, predominantly relies on the classical Principal Synthesis, which involves the condensation of a β-dicarbonyl compound with guanidine. This method is widely adaptable for creating a diverse range of pyrimidine derivatives. For the specific synthesis of this compound, the key precursors are 1-(thiophen-3-yl)butane-1,3-dione (B3258928) and a guanidine salt (e.g., guanidine hydrochloride or carbonate).

The reaction is typically carried out in the presence of a base, which serves to deprotonate the guanidine and facilitate the cyclocondensation reaction. The optimization of this protocol involves a systematic variation of several parameters to maximize yield and purity while minimizing reaction time.

Key Optimization Parameters:

Base: Strong bases such as sodium ethoxide or sodium methoxide (B1231860) in their respective alcohol solvents are highly effective. Weaker bases like potassium carbonate in polar aprotic solvents such as DMF can also be employed, sometimes offering milder conditions.

Solvent: The choice of solvent is critical. Alcohols like ethanol (B145695) or methanol (B129727) are commonly used as they readily dissolve the reactants and the basic catalyst.

Temperature: The reaction is often performed at reflux temperature to ensure a sufficient reaction rate. However, optimization may involve exploring lower temperatures to improve selectivity and reduce the formation of byproducts.

Reactant Stoichiometry: Fine-tuning the molar ratio of the diketone, guanidine, and base is essential for driving the reaction to completion and simplifying purification.

A typical procedure involves the slow addition of the β-diketone to a solution of the base and guanidine in an appropriate solvent, followed by a period of heating. The progress of the reaction is monitored using techniques like Thin Layer Chromatography (TLC). Upon completion, the product is typically isolated through precipitation by adding water, followed by filtration and recrystallization to achieve high purity.

A significant challenge in the synthesis of unsymmetrically substituted pyrimidines like this compound is controlling the regioselectivity. The condensation of an unsymmetrical β-diketone, such as 1-(thiophen-3-yl)butane-1,3-dione, with guanidine can theoretically yield two different regioisomers. This occurs because the initial nucleophilic attack from a guanidine nitrogen can happen at either of the two distinct carbonyl carbons of the diketone.

The two possible isomers are:

This compound (the desired product)

4-(3-thienyl)-6-methyl-2-pyrimidinamine

The regiochemical outcome is primarily governed by the relative electrophilicity and steric accessibility of the two carbonyl groups.

Electronic Effects: The thienyl group, being an aromatic heterocycle, can exert electronic effects on the adjacent carbonyl group. The precise effect depends on the nature of the interaction, but it modulates the electrophilicity of the carbonyl carbon.

Steric Effects: The bulkier thienyl group can sterically hinder the approach of the nucleophile compared to the smaller methyl group. This often leads to a preferential attack at the less hindered carbonyl carbon (the one adjacent to the methyl group).

In the case of 1-(thiophen-3-yl)butane-1,3-dione, the attack of guanidine is generally favored at the acetyl carbonyl, which is less sterically hindered. This preferential attack leads to the formation of this compound as the major product. Control of reaction conditions, particularly pH and temperature, can further influence this selectivity. Acidic or basic conditions can alter the tautomeric equilibrium of the β-diketone, thereby influencing which carbonyl group is more reactive.

Table 1: Regioselectivity in the Synthesis of this compound

| Reactant 1 | Reactant 2 | Potential Product (Isomer A) | Potential Product (Isomer B) | Key Selectivity Factors |

|---|

Traditional methods for synthesizing pyrimidines often involve the use of hazardous organic solvents, toxic reagents, and high energy consumption, leading to significant environmental concerns. rasayanjournal.co.inresearchgate.net In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrimidinamines to develop more sustainable and eco-friendly protocols. nih.gov These methods aim to reduce waste, minimize energy usage, and employ safer chemicals. rasayanjournal.co.in

Key green chemistry approaches relevant to pyrimidinamine synthesis include:

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically reduce reaction times from hours to minutes. rasayanjournal.co.in This technique often leads to higher yields and cleaner reaction profiles by minimizing the formation of side products.

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that promotes reactions through acoustic cavitation. jmaterenvironsci.com This method can enhance reaction rates and yields under mild conditions, often at room temperature.

Multicomponent Reactions (MCRs): These reactions involve combining three or more reactants in a single step to form the final product, which improves atom economy and reduces the number of synthetic and purification steps. researchgate.net

Solvent-Free Conditions: Conducting reactions in the absence of a solvent (neat conditions), often facilitated by techniques like grinding or ball milling, eliminates solvent-related waste and simplifies product isolation. rasayanjournal.co.inresearchgate.net

Use of Green Solvents and Catalysts: Replacing volatile organic compounds (VOCs) with environmentally benign solvents like water or ionic liquids is a cornerstone of green synthesis. rasayanjournal.co.injmaterenvironsci.com Furthermore, the development of reusable solid acid or base catalysts can replace corrosive and hazardous reagents.

The application of these principles not only reduces the environmental footprint of pyrimidinamine synthesis but also offers economic benefits through increased efficiency and reduced waste management costs. rasayanjournal.co.in

Table 2: Comparison of Conventional vs. Green Synthetic Protocols for Pyrimidinamine Synthesis

| Parameter | Conventional Method | Green Alternative (e.g., Microwave-Assisted, Solvent-Free) |

|---|---|---|

| Solvent | Ethanol, Methanol, DMF | Water, Ionic Liquid, or None (Solvent-Free) |

| Catalyst | Sodium Ethoxide (corrosive) | Reusable Solid Catalyst |

| Energy Source | Conventional Heating (Reflux) | Microwave or Ultrasound |

| Reaction Time | Several hours (e.g., 6-12 h) | Minutes (e.g., 5-20 min) |

| Yield | Moderate to Good | Often higher |

| Work-up | Solvent extraction, multiple steps | Simple filtration |

| Environmental Impact | High (VOC emissions, waste) | Low (Reduced waste, safer reagents) |

Structural Elucidation and Advanced Theoretical Investigations of 4 Methyl 6 3 Thienyl 2 Pyrimidinamine

Spectroscopic Characterization Techniques

The structural elucidation of 4-Methyl-6-(3-thienyl)-2-pyrimidinamine is critically dependent on a suite of spectroscopic techniques. While comprehensive experimental data for this specific molecule is not extensively published, a detailed analysis can be constructed by comparing data from structurally related compounds. This section will explore the expected spectroscopic signatures based on data from analogous pyrimidinamine and thienyl derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR would provide definitive structural information.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each of the non-equivalent protons in the molecule. Based on data from related structures like 2-amino-6-aryl-4-(furan-2yl)pyrimidines and 4-methylpyridin-2-amine, the following chemical shifts can be predicted ijirset.comsemanticscholar.orgchemicalbook.com:

Amino Protons (-NH₂): A broad singlet is expected for the amino protons, likely in the range of 5.0-5.3 ppm semanticscholar.org. The chemical shift and broadness of this peak can be influenced by solvent and concentration.

Thienyl Protons: The three protons on the thiophene (B33073) ring will appear in the aromatic region, typically between 7.0 and 8.0 ppm. Their specific shifts and coupling patterns will be characteristic of a 3-substituted thiophene.

Pyrimidine (B1678525) Proton: A singlet corresponding to the C5-H of the pyrimidine ring is expected. In similar 2-aminopyrimidine (B69317) structures, this proton appears around 7.60 ppm semanticscholar.org.

Methyl Protons (-CH₃): The methyl group protons will likely appear as a sharp singlet in the upfield region, characteristic of methyl groups attached to an aromatic ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide insight into the carbon skeleton. By comparing with data from compounds like 2-amino-4,6-dimethylpyrimidine (B23340) and other 2-aminopyrimidine derivatives, the approximate chemical shifts can be inferred researchgate.netchemicalbook.comresearchgate.netchemicalbook.com:

Pyrimidine Carbons: The carbon atoms of the pyrimidine ring are expected to resonate at distinct downfield positions. C2, attached to the amino group, and C4/C6, attached to the methyl and thienyl groups, will have characteristic shifts. For instance, in some 2-aminopyrimidine derivatives, the C2 carbon appears around 174.18 ppm, C4 around 54.75 ppm, C5 around 99.49 ppm, and C6 around 130.78 ppm researchgate.net.

Thienyl Carbons: The carbon atoms of the thiophene ring will also show signals in the aromatic region, with the carbon attached to the pyrimidine ring having a distinct chemical shift.

Methyl Carbon (-CH₃): The methyl carbon will appear at a characteristic upfield chemical shift, typically in the range of 17-21 ppm researchgate.net.

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -NH₂ | ~5.0-5.3 (broad singlet) | N/A |

| Thienyl-H | ~7.0-8.0 (multiplets) | ~120-140 |

| Pyrimidine-H (C5-H) | ~7.6 (singlet) | ~100 |

| -CH₃ | Upfield (singlet) | ~17-21 |

| Pyrimidine-C (C2) | N/A | ~174 |

| Pyrimidine-C (C4/C6) | N/A | Downfield |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. Based on studies of similar 2-aminopyrimidine compounds, the following vibrations can be anticipated ijirset.comchemicalbook.comresearchgate.net:

N-H Stretching: The amino group should exhibit symmetric and asymmetric stretching vibrations in the region of 3100-3500 cm⁻¹ ijirset.com.

C-H Stretching: Aromatic C-H stretching from the pyrimidine and thienyl rings would appear around 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl group is expected just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine and thienyl rings will likely be observed in the 1400-1650 cm⁻¹ region.

N-H Bending: The in-plane bending vibration of the primary amino group is anticipated around 1650 cm⁻¹ ijirset.com.

C-N Stretching: The C-N stretching vibration is expected in the range of 1200-1350 cm⁻¹ ijirset.com.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds and symmetric vibrations. For pyrimidine and its derivatives, characteristic ring breathing modes are often observed olemiss.eduacs.orgresearchgate.netresearchgate.netacs.org. The Raman spectrum of the target compound would likely show strong signals for the pyrimidine and thiophene ring vibrations.

| Functional Group/Vibration | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

|---|---|---|

| N-H Stretch (Amino) | 3100-3500 | Weak |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| Aliphatic C-H Stretch | <3000 | Strong |

| C=N/C=C Stretch (Ring) | 1400-1650 | Strong |

| N-H Bend (Amino) | ~1650 | Moderate |

| Ring Breathing Modes | Not prominent | Strong, characteristic |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated systems, such as the pyrimidine and thiophene rings, suggests that this compound will absorb in the UV region. Studies on related thienyl-pyrimidine and other pyrimidine derivatives show absorption maxima that are influenced by the specific substituents and the solvent researchgate.netscielo.org.zanih.govresearchgate.net. It is expected that the compound will exhibit π → π* and n → π* transitions. The exact wavelength of maximum absorbance (λmax) would need to be determined experimentally, but it is likely to be in the range of 250-400 nm.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. For this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of aminopyrimidines can be complex, but some general patterns have been observed in related structures nih.govacs.orglibretexts.orgmiamioh.edulibretexts.org. Common fragmentation pathways may involve the loss of small molecules or radicals from the parent ion. For aliphatic amines, cleavage at the α-C-C bond is a common fragmentation pathway libretexts.org. The specific fragmentation pattern would provide valuable information for confirming the structure of the molecule.

Crystallographic Analysis

X-ray Diffraction Studies of Related Pyrimidinamine Structures

While a crystal structure for this compound is not available in the public domain, analysis of closely related structures provides significant insight into its likely solid-state conformation and intermolecular interactions. X-ray diffraction studies on compounds such as N-Butyl-4-methyl-6-phenylpyrimidin-2-amine and 4-Methyl-6-phenylpyrimidin-2-amine reveal key structural features that are likely to be shared nih.govnih.gov.

In these related structures, the pyrimidine ring is typically found to be approximately planar nih.gov. The dihedral angle between the pyrimidine ring and the appended aromatic ring (in this case, the thienyl ring) is a critical conformational parameter. For instance, in 4-Methyl-6-phenylpyrimidin-2-amine, this angle is reported to be between 29.9° and 45.1° for two independent molecules in the asymmetric unit nih.gov. In N-Butyl-4-methyl-6-phenylpyrimidin-2-amine, the dihedral angle is much smaller at 3.15° nih.gov.

Tautomeric Equilibria of Aminopyrimidines

Aminopyrimidines can exist in different tautomeric forms, most commonly the amino and imino forms. The predominant form is influenced by factors such as substitution patterns and the surrounding environment (gas phase, solution, or solid state).

Experimental Evidence for Amino Tautomer Stability

For many 2-aminopyrimidine derivatives, the amino tautomer is generally considered the more stable form. Experimental verification for this compound would require spectroscopic studies, such as Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy. These techniques can provide evidence for the dominant tautomeric form in solution or the solid state. However, specific spectroscopic studies focused on the tautomerism of this particular compound have not been reported.

Computational Assessment of Tautomeric Forms

Quantum mechanical calculations are a powerful tool for assessing the relative energies and stabilities of different tautomers. Such computational studies could predict the most stable tautomer of this compound in the gas phase and in various solvents. These calculations would provide valuable insights into the tautomeric equilibrium. As with experimental data, dedicated computational studies on this molecule are not present in the current body of scientific literature.

Computational Chemistry and Quantum Mechanical Studies

Computational methods are essential for a deeper understanding of molecular structure and properties at the electronic level.

Density Functional Theory (DFT) Calculations for Structural Optimization

Density Functional Theory (DFT) is a widely used computational method for optimizing molecular geometries and predicting various chemical properties. A DFT study on this compound would yield a detailed picture of its optimal three-dimensional structure, including the planarity of the ring systems and the orientation of the substituent groups. This information is foundational for any further computational analysis, but specific DFT calculations for this compound have not been published.

Electronic Structure and Molecular Orbital Analysis

Analysis of the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about a molecule's reactivity and electronic properties. A molecular orbital analysis for this compound would help in understanding its behavior in chemical reactions and its potential applications in materials science. This level of theoretical investigation has yet to be performed or published for this specific molecule.

Molecular Dynamics Simulations for Conformational Analysis

Detailed molecular dynamics (MD) simulations and comprehensive conformational analyses specific to this compound are not extensively documented in publicly available research. Computational studies on analogous structures containing pyrimidine and thiophene rings suggest that the conformational landscape is primarily dictated by the rotational freedom around the single bond connecting these two aromatic systems.

Theoretical investigations on similar heterocyclic compounds often employ density functional theory (DFT) and other quantum chemical methods to predict stable conformers and the energy barriers between them. Such studies for this compound would likely reveal the preferred rotational isomers and provide insights into the molecule's flexibility.

MD simulations, were they to be performed, would offer a dynamic perspective on the conformational preferences of this compound in various environments. These simulations could elucidate the influence of solvent on the conformational equilibrium and identify the most populated conformational states. Key outputs from such simulations would include radial distribution functions to describe solvation shells and time series of dihedral angles to characterize the rotational dynamics of the thienyl-pyrimidine linkage.

Advanced Applications and Biological Activities in Research Excluding Clinical Data

Applications in Materials Science

The structural characteristics of 4-Methyl-6-(3-thienyl)-2-pyrimidinamine make it a candidate for development in materials science, particularly in the realm of organic electronics.

While specific studies detailing the use of this compound as an Organic Light-Emitting Diode (OLED) intermediate are not extensively documented in publicly available research, the foundational components of its structure—the pyrimidine (B1678525) and thienyl moieties—are common in organic electronic materials. Pyrimidine derivatives are known for their electron-transporting properties, which are crucial for efficient OLEDs. The thienyl group, a sulfur-containing heterocycle, is also a well-established building block in the synthesis of organic semiconductors. The combination of these two fragments in a single molecule suggests its potential as a building block for more complex molecules used in OLEDs, although specific research to validate this application is not yet available.

The development of advanced functional materials often relies on molecules with specific electronic and structural properties. Heterocyclic compounds, including pyrimidine and thiophene (B33073) derivatives, are of significant interest in this area. While direct research on this compound for advanced functional materials is limited, its chemical structure suggests potential as a scaffold for creating larger, more complex molecules with tailored properties for applications such as organic field-effect transistors (OFETs) or photovoltaics. Further research would be necessary to synthesize and characterize such materials to determine their viability.

Agrochemical Research Applications

The pyrimidineamine scaffold is a well-known pharmacophore in the agrochemical industry. Various derivatives have been investigated for their potential to control weeds, fungal pathogens, and insect pests.

Numerous pyrimidine derivatives have been found to exhibit herbicidal activity by inhibiting the acetohydroxyacid synthase (AHAS) enzyme, also known as acetolactate synthase (ALS). This enzyme is critical for the biosynthesis of branched-chain amino acids in plants and is absent in animals, making it an attractive target for herbicides. While there is no specific data available on the herbicidal activity of this compound, the general class of pyrimidine compounds is known to be investigated for this purpose. Research in this area typically involves synthesizing a series of related compounds and screening them for their ability to inhibit AHAS and control weed growth.

Table 1: General Herbicidal Activity of Related Pyrimidine Derivatives

| Compound Class | Target Enzyme | General Activity |

|---|

Note: This table represents general findings for the broader class of pyrimidine derivatives, as specific data for this compound is not available.

Pyrimidineamine derivatives are a known class of fungicides. Their mode of action often involves the disruption of essential biochemical pathways in fungi. For instance, some pyrimidine-based fungicides are known to inhibit methionine biosynthesis. The presence of the thienyl group in this compound could potentially enhance or modify its fungicidal spectrum. However, specific studies on the fungicidal properties and the precise mode of action of this particular compound have not been reported in the available scientific literature.

Table 2: Fungicidal Screening of Related Compound Classes

| Compound Family | Target Pathogens | General Efficacy |

|---|---|---|

| Pyrimidineamines | Botrytis cinerea, various mildews | Varies; some commercial fungicides exist in this class |

Note: This table provides a general overview of related compound classes, as specific fungicidal data for this compound is not publicly documented.

The search for novel insecticides and acaricides is an ongoing effort in agrochemical research, and heterocyclic compounds are a frequent source of new active ingredients. Pyrimidine derivatives have been explored for their activity against a range of insect and mite pests. While the specific insecticidal or acaricidal bioactivity of this compound has not been detailed in research, the broader class of pyrimidinamines has shown promise in this area. Such research typically involves screening against economically important pests to determine lethal concentrations and potential modes of action.

Table 3: Insecticidal and Acaricidal Potential of Related Heterocycles

| Chemical Class | Target Pests | General Bioactivity |

|---|

Note: This table is indicative of the potential of related chemical classes, as specific data for this compound is not available.

Explorations in Pharmaceutical Sciences (Mechanism-Based)

In the realm of pharmaceutical sciences, the mechanism-based exploration of this compound and its analogues has been centered on their ability to interact with and modulate the function of specific enzymes and cellular receptors. The inherent structural features of the thienyl-pyrimidine core make it a "privileged scaffold," capable of fitting into the active sites of various enzymes, thereby interfering with their catalytic activity. This has led to its investigation in several key areas of therapeutic research.

The pyrimidine core is a fundamental component of many biologically important molecules, including the nucleobases of ATP. This structural similarity allows pyrimidine derivatives to act as competitive inhibitors at the ATP-binding sites of various enzymes, particularly kinases. nih.govresearchgate.net

Tyrosine kinases are a large family of enzymes that play critical roles in cellular signal transduction pathways governing growth, differentiation, and apoptosis. rjpbr.com Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. mdpi.comnih.gov The thieno[2,3-d]pyrimidine (B153573) scaffold, structurally related to the compound of interest, has been extensively investigated for its ability to inhibit various tyrosine kinases. nih.gov

PDGF Receptor: The Platelet-Derived Growth Factor (PDGF) receptor is a tyrosine kinase implicated in cell proliferation and migration. While research on the specific this compound is limited, related quinazoline (B50416) derivatives have been identified as potent inhibitors of PDGFR phosphorylation, demonstrating the potential for similar heterocyclic structures to target this receptor. nih.gov

EGFR-TK: The Epidermal Growth Factor Receptor (EGFR) is frequently overexpressed in tumors, and its inhibition is a validated anticancer strategy. nih.gov Several pyrimidine-based molecules have been developed as EGFR tyrosine kinase (TK) inhibitors. bohrium.com Studies on 4,6-disubstituted thieno[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against EGFR, with some compounds acting as dual inhibitors of EGFR and ErbB2. nih.gov This highlights the potential of the thienyl-pyrimidine scaffold in developing new EGFR inhibitors.

VEGFR: Vascular Endothelial Growth Factor Receptor (VEGFR), particularly VEGFR-2, is a key regulator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. nih.govnih.gov A series of novel thieno[2,3-d]pyrimidine-based derivatives have been synthesized and evaluated as VEGFR-2 inhibitors. Several of these compounds demonstrated highly potent, dose-related inhibition of VEGFR-2 with IC50 values in the low nanomolar range. nih.gov

Bcr-Abl: The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the causative agent of chronic myeloid leukemia (CML). nih.gov While the first-generation inhibitor imatinib (B729) revolutionized CML treatment, drug resistance, often due to point mutations in the Bcr-Abl kinase domain, remains a challenge. nih.gov Research into second-generation inhibitors has included various pyrimidine-containing structures. Pyrido-pyrimidine inhibitors, for example, have shown higher potency than imatinib and are effective against several imatinib-resistant Bcr-Abl mutations. nih.gov This suggests that the broader class of pyrimidine-based scaffolds holds promise for overcoming resistance in Bcr-Abl targeted therapy. semanticscholar.org

| Target Kinase | Related Scaffold | Key Findings | IC50 Values |

| VEGFR-2 | Thieno[2,3-d]pyrimidine | Potent, dose-related inhibition of VEGFR-2 kinase. | 21 - 47 nM |

| EGFR | Thieno[2,3-d]pyrimidine | Dual inhibition of EGFR and ErbB2. | 5.54 - 82 nM |

| Bcr-Abl | Pyrido-pyrimidine | Higher potency than imatinib; active against resistant mutants. | Not specified |

Human Immunodeficiency Virus Type 1 Reverse Transcriptase (HIV-1 RT) is a critical enzyme for the replication of the HIV virus, converting the viral RNA genome into DNA. nih.gov It is a primary target for antiretroviral drugs, which are classified as nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) or non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govwikipedia.org NNRTIs bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its function. nih.gov Various heterocyclic compounds, including pyrimidine derivatives, have been explored as NNRTIs. For instance, 1,2,4-triazolo[1,5-a]pyrimidines have been identified as a novel class of inhibitors targeting the associated Ribonuclease H activity of HIV-1 RT. mdpi.com This indicates the versatility of pyrimidine-based scaffolds in targeting different functions of this multifaceted enzyme. nih.gov

QcrB: The QcrB subunit of the cytochrome bc1 complex in the electron transport chain of Mycobacterium tuberculosis has been validated as a novel drug target for tuberculosis. A new class of QcrB inhibitors based on a 4-amino-thieno[2,3-d]pyrimidine scaffold was discovered to potently inhibit the growth of M. tuberculosis in vitro. nih.gov These compounds represent a distinct chemical series from previously reported QcrB inhibitors, offering a new avenue for development. nih.gov

Dopamine D2 Receptor: The Dopamine D2 receptor (D2R) is a G protein-coupled receptor and a major target for antipsychotic medications. wikipedia.orgebi.ac.uk Research has shown that subtle modifications to a thieno[2,3-d]pyrimidine scaffold can yield compounds that act as negative allosteric modulators of the D2R. medchemexpress.com This demonstrates the potential for this chemical class to modulate neurotransmitter receptor activity, an area of significant therapeutic interest for neurological and psychiatric disorders. nih.govnih.gov

The emergence of antimicrobial resistance is a global health crisis, necessitating the discovery of new antibacterial agents with novel mechanisms of action. sibjcem.ru Thieno[2,3-d]pyrimidine derivatives have been a focus of this research due to their demonstrated activity against a range of bacterial pathogens. pensoft.net

Several studies have synthesized and evaluated thieno[2,3-d]pyrimidinediones for antibacterial activity. Certain compounds within this class have displayed potent activity against multi-drug resistant Gram-positive organisms. nih.gov The mechanism for some analogues is thought to involve the inhibition of bacterial tRNA (Guanine37-N1)-methyltransferase (TrmD). pensoft.net

Research on N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues, which share the thiophene moiety, showed antibacterial efficacy against extended-spectrum-β-lactamase (ESBL) producing clinical strains of Escherichia coli. nih.gov Another study on pyrimidine thiol derivatives reported moderate activity against Escherichia coli and Candida albicans. ekb.eg Specifically, certain thieno[2,3-d]pyrimidinedione derivatives have shown significant activity against problematic Gram-positive pathogens.

| Compound Class | Bacterial Strain | Activity Type | MIC Values |

| Thieno[2,3-d]pyrimidinediones | Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | 2–16 mg/L |

| Thieno[2,3-d]pyrimidinediones | Vancomycin-resistant Enterococci (VRE) | Gram-positive | 2–16 mg/L |

| Thieno[2,3-d]pyrimidinediones | Streptococcus pneumoniae | Gram-positive | 2–16 mg/L |

| Thieno[2,3-d]pyrimidinediones | Enterobacter aerogenes | Gram-negative | 8 mg/L (moderate) |

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For pyrimidine and thienopyrimidine derivatives, the nature and position of substituents on the heterocyclic core profoundly influence biological activity. researchgate.netnih.gov

In the context of antifungal agents, substitutions on the phenyl ring of 2-aminopyrimidine (B69317) analogs significantly alter efficacy. mdpi.com For anticancer applications, SAR studies of thieno[3,2-d]pyrimidine (B1254671) derivatives identified that a piperidine-2,6-dione moiety and a benzyl-linked morpholine (B109124) group were beneficial for improving antitumor activity. rsc.org In another study targeting PI3Kα, a key enzyme in cancer pathways, researchers found that a thieno[2,3-d]pyrimidine core generally conferred slightly stronger inhibitory activity than a thieno[3,2-d]pyrimidine core. mdpi.com The presence of flexible linkers and specific aryl groups connected to the core was also shown to modulate activity. mdpi.com These findings underscore the principle that even minor structural modifications to the thienyl-pyrimidine scaffold can lead to substantial changes in biological efficacy.

Rational drug design leverages SAR insights to create novel derivatives with improved potency and selectivity. The thienopyrimidine scaffold has been extensively used in such approaches, particularly for developing kinase inhibitors for cancer therapy. nih.gov For example, inspired by the structure of the PI3K inhibitor GDC-0941, which features a thienopyrimidine core, researchers have designed new series of compounds by introducing different flexible linkers and ring systems. mdpi.com One strategy involved incorporating a pyrazole (B372694) ring to enhance interactions with the target enzyme. mdpi.com

Another approach in rational design involves the hybridization of two or more pharmacophores to create a single molecule with potentially synergistic effects and a reduced risk of resistance. nih.gov This has been applied in the development of antimalarial agents based on the thieno[2,3-d]pyrimidine scaffold, where it is conjugated with other known antimalarial pharmacophores like diphenylmethylpiperazine. nih.gov Such rational design strategies have successfully produced thienopyrimidine derivatives with potent and selective activities against various biological targets. nih.govresearchgate.net

Investigation of Interactions with Neurological Pathways

The corticotropin-releasing factor (CRF) system, particularly the CRF type 1 (CRF1) receptor, plays a critical role in the body's response to stress and is implicated in stress-related disorders like anxiety and depression. mdpi.comnih.govnih.gov Consequently, CRF1 receptor antagonists are a significant area of drug discovery. nih.gov Substituted pyrimidines have emerged as a promising class of non-peptide CRF1 receptor antagonists. nih.govresearchgate.net

Research has shown that compounds with a pyrimidine core can exhibit high binding affinity for the CRF1 receptor. nih.gov In one study, several synthesized pyrimidine derivatives showed promising CRF1 receptor affinity, with four compounds from a new series demonstrating notable potential when compared to the well-known antagonist, antalarmin. nih.govnih.gov SAR studies on related thiazolo[4,5-d]pyrimidine (B1250722) antagonists concluded that specific substitutions, such as dichlorophenyl or methoxy-methylphenyl groups and certain alkylamino chains, were optimal for inhibitory effect. mdpi.com The structural similarities between these active compounds and this compound suggest that this compound's scaffold is highly relevant for investigation as a potential modulator of CRF receptors and could serve as a basis for developing novel therapeutics for stress-related conditions.

Role in Nerve Cell Regeneration and Memory Improvement

While direct research on this compound's effect on nerve cell regeneration and memory improvement is not extensively documented in publicly available scientific literature, the broader class of thienopyrimidine derivatives has shown promise in the realm of central nervous system (CNS) protection. nih.gov Thienopyrimidines are being investigated for their potential therapeutic applications in a variety of neurological disorders.

The thienopyrimidine scaffold is a key component in a range of biologically active molecules, and its derivatives have been explored for various medicinal purposes. The structural characteristics of these compounds allow them to interact with biological targets within the CNS. Research into related thienopyrimidine compounds suggests potential mechanisms that could contribute to neuroprotective effects, which may include the modulation of specific enzymes or receptors involved in neuronal survival and plasticity. However, it is crucial to emphasize that these are general properties of the compound class, and specific studies on this compound are required to validate any such activity.

| Research Area | Findings for Thienopyrimidine Class | Specific Data for this compound |

| Nerve Cell Regeneration | Some derivatives show potential for CNS protection. nih.gov | No specific studies found. |

| Memory Improvement | Investigated for neurological disorders affecting memory. | No specific studies found. |

Purine (B94841) Bioisosterism in Thienopyrimidine Scaffolds

A significant aspect of the chemical and pharmacological profile of this compound is its nature as a purine bioisostere. Thienopyrimidines are widely recognized in medicinal chemistry for their structural resemblance to endogenous purines, such as adenine (B156593) and guanine. nih.govresearchgate.net This structural analogy is a cornerstone of their biological activity, allowing them to mimic or antagonize the actions of natural purines and thereby interact with a wide array of biological targets.

Bioisosterism refers to the principle of substituting one atom or group of atoms in a molecule with another that has similar physical and chemical properties, resulting in a compound that often retains its biological activity. In the case of thienopyrimidines, the fusion of a thiophene ring to a pyrimidine ring creates a bicyclic system that is spatially and electronically similar to the purine core.

This bioisosteric relationship is fundamental to the design of thienopyrimidine derivatives as therapeutic agents. By acting as mimics of purines, these compounds can potentially interact with purinergic receptors, enzymes that process purine substrates (like kinases), and nucleic acids. The diverse biological activities exhibited by the thienopyrimidine class, including their investigation as anti-infective and anticancer agents, are largely attributed to this purine-like structure. nih.govnih.gov

The structure-activity relationship (SAR) studies of various thienopyrimidine derivatives often focus on how different substituents on the core scaffold influence their interaction with specific biological targets. researchgate.netnih.gov For this compound, the methyl group, the 3-thienyl substituent, and the 2-amino group would each play a role in defining its specific interactions and potential biological effects as a purine bioisostere.

| Feature | Description | Relevance to this compound |

| Core Scaffold | Thieno[2,3-d]pyrimidine | Structurally analogous to the purine ring system. |

| Bioisosteric Principle | Replacement of a benzene-like ring in purines with a thiophene ring. | Allows the molecule to potentially interact with biological systems that recognize purines. |

| Potential Interactions | May interact with purinergic receptors, kinases, and other enzymes that bind purines. | The specific biological targets of this compound would need to be determined through dedicated research. |

Derivatization, Hybrid Molecules, and Future Research Directions

Design and Synthesis of Novel Pyrimidine (B1678525) Derivatives and Hybrid Molecules

The chemical versatility of the pyrimidine ring, combined with the electronic properties of the thienyl group, makes 4-methyl-6-(3-thienyl)-2-pyrimidinamine an attractive starting point for synthetic exploration. By targeting the 2-amino group and other positions on the pyrimidine core, chemists can introduce a wide range of functional moieties to create complex derivatives and hybrid molecules with tailored properties.

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug design. Pyrimidine-quinoline hybrids have garnered significant interest. The synthesis of these hybrids often involves linking a pyrimidine unit with a quinoline (B57606) scaffold through various spacers.

A common synthetic approach involves the nucleophilic aromatic substitution reaction between a chloropyrimidine and an amino-functionalized quinoline, or vice versa. nih.gov For instance, 4-aryl-2-chloropyrimidines can be reacted with aminophenylthio-functionalized quinolinones under microwave-assisted, catalyst-free conditions to yield pyrimidine-quinolone hybrids. nih.gov To utilize this compound as a precursor, it would first need to be converted to a more reactive intermediate, such as a 2-chloropyrimidine (B141910) derivative, via a Sandmeyer-type reaction. This activated intermediate could then be coupled with various amino-quinolines to generate a library of novel clubbed derivatives.

| Starting Materials | Reaction Type | Key Conditions | Product Class | Reference |

| 4-Aryl-2-chloropyrimidines | Aromatic Nucleophilic | Microwave Irradiation | Pyrimidine-Quinolone | nih.gov |

| 3-(((2-aminophenyl)thio)methyl)quinolin-2(1H)-ones | Substitution | (Catalyst-free) | Hybrids | |

| N-(7-chloroquinolin-4-yl)alkanediamine | Nucleophilic | Not specified | Quinoline-Pyrimidine | nih.gov |

| 4,6-diphenylpyrimidin-2-amine | Substitution | Hybrids |

The creation of pyrimidine-biphenyl systems is effectively achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. researchgate.net This reaction typically pairs a halogenated aromatic or heteroaromatic compound with an arylboronic acid.

To synthesize a biphenyl (B1667301) hybrid from this compound, a halogen atom (e.g., bromine or iodine) would need to be introduced onto the pyrimidine ring or the thienyl substituent. The resulting halogenated derivative could then undergo a Suzuki-Miyaura coupling with a suitably substituted phenylboronic acid. nih.govmdpi.com The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. researchgate.net This strategy allows for the systematic introduction of a diverse range of phenyl groups, enabling fine-tuning of the molecule's steric and electronic properties.

| Reactant 1 | Reactant 2 | Catalyst System (Example) | Reaction | Product | Reference |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic Acid | Pd(PPh₃)₄ / K₃PO₄ | Suzuki-Miyaura | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | mdpi.com |

| Substituted Bromobenzene | Substituted Phenylboronic Acid | Pd(OH)₂ / K₃PO₄ | Suzuki-Miyaura | Biaryl Derivatives | nih.gov |

The synthesis of molecules containing both pyrimidine and triazine rings can lead to compounds with unique biological profiles. One established route to such hybrids involves using a pyrimidine derivative that bears a reactive group, such as a hydrazine (B178648), which can participate in a cyclization reaction to form the triazine ring. nih.gov

For example, a series of 6-hydrazinyl-2,4-bismorpholino pyrimidine derivatives has been synthesized and used as precursors. nih.gov Starting from this compound, a potential pathway would involve nucleophilic substitution to introduce a hydrazine moiety at a suitable position on the pyrimidine ring, likely after prior activation with a leaving group. This hydrazinyl-pyrimidine intermediate could then be reacted with various reagents, such as 1,3,5-triazine (B166579) precursors, to construct the fused or linked triazine scaffold.

There are numerous synthetic strategies for constructing pyrimidine-pyrazole hybrids, reflecting the pharmacological importance of both heterocycles. researchgate.netchim.it A prevalent method involves the condensation of a hydrazine-containing compound with a 1,3-dicarbonyl compound or its equivalent. rsc.org

To generate a pyrazole (B372694) ring appended to the this compound core, one could envision modifying the pyrimidine to introduce a group that can react with hydrazine. For instance, reaction of a chalcone (B49325) derivative with guanidine (B92328) hydrochloride can yield a pyrimidine ring. nih.gov Conversely, a pyrimidine bearing a hydrazine substituent could react with a diketone to form a pyrazole ring. Another powerful approach is the transformation of the pyrimidine ring itself into a pyrazole through ring contraction, a reaction that can be initiated by reacting N-alkylated pyrimidinium salts with hydrazine. nih.gov

| Synthetic Strategy | Key Reagents | Description | Reference |

| Cyclocondensation | 5-Aminopyrazoles + β-dicarbonyl compounds | The aminopyrazole acts as a nucleophile, attacking the dicarbonyl, followed by cyclization to form the pyrimidine ring. | rsc.org |

| Cyclocondensation | α-Oxoketene dithioacetal + Hydrazine hydrate | The dithioacetal, derived from a ketone, reacts with hydrazine to form a fused pyrazole ring. | nih.gov |

| Ring Contraction | N-Alkylpyrimidinium salt + Hydrazine | The pyrimidine ring undergoes a transformation, extruding a carbon atom to form a pyrazole. | nih.gov |

| Aza-Michael Addition | Chalcone + Hydrazine hydrate | Hydrazine adds to the α,β-unsaturated ketone (chalcone), followed by cyclization and dehydration to form a pyrazoline. | nih.gov |

Thienopyrimidines are fused heterocyclic systems where a thiophene (B33073) ring is annulated to a pyrimidine ring. These scaffolds are of significant interest in medicinal chemistry. researchgate.netjmb.or.kr A common synthetic route starts with a functionalized 2-aminothiophene, which then undergoes cyclization to build the pyrimidine ring. nih.govresearchgate.net For example, 2-aminothiophene-3-carboxylates can be cyclized with formamide (B127407) to produce thieno[2,3-d]pyrimidin-4(3H)-ones. wum.edu.pk

While this compound is a thienyl-substituted pyrimidine, it could potentially be a precursor to a thienopyrimidine through an intramolecular cyclization reaction. This would require the introduction of a suitable reactive group on the pyrimidine ring (e.g., at the 5-position) that could react with a carbon on the adjacent thienyl ring to form the fused thiophene ring. More direct syntheses, however, typically involve building the pyrimidine ring onto a pre-existing thiophene. nih.govmdpi.com

Advanced Computational Drug Design and Virtual Screening

Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of lead compounds. Virtual screening and molecular docking are powerful tools used to predict how molecules might interact with specific biological targets, thereby prioritizing synthetic efforts. researchgate.net

For derivatives of this compound, these computational approaches are invaluable. A virtual library of derivatives, including the pyrimidine-quinoline, -biphenyl, -triazine, and -pyrazole hybrids discussed above, can be created in silico. This library can then be screened against the three-dimensional structures of various protein targets, such as kinases, proteases, or receptors. nih.govmdpi.com

Molecular docking studies can predict the binding poses and affinities of these virtual compounds within the active site of a target protein. nih.govwum.edu.pk This information helps to:

Identify derivatives with the highest predicted binding affinity.

Understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for binding.

Generate structure-activity relationships (SAR) to guide the design of new analogs with improved potency and selectivity.

For example, docking studies on pyrimidine derivatives have been used to identify potential inhibitors of targets like cyclin-dependent kinase 2 (CDK2) and the InhA enzyme in Mycobacterium tuberculosis. nih.govnih.gov By applying these methods to the derivatives of this compound, researchers can rationally design novel compounds with a higher probability of biological activity, saving significant time and resources in the drug development pipeline.

| Computational Method | Application | Purpose | Example Target(s) | Reference |

| Molecular Docking | Predict binding mode and affinity of ligands | Prioritize compounds for synthesis, understand SAR | Cyclin-Dependent Kinase 2 (CDK2), InhA, DNA | nih.govwum.edu.pknih.gov |

| Virtual Screening | Screen large libraries of virtual compounds | Identify potential hit compounds from a database | Trypanothione Reductase (TR) | researchgate.net |

| Pharmacophore Mapping | Identify essential features for biological activity | Design novel molecules with desired features | Not specified | |

| ADMET Prediction | Predict Absorption, Distribution, Metabolism, Excretion, and Toxicity | Evaluate drug-likeness of compounds early in the process | Not specified |

Exploration of Emerging Applications and Interdisciplinary Research Opportunities

The core structure of this compound, which belongs to the thieno[2,3-d]pyrimidine (B153573) class of heterocyclic compounds, holds significant potential for a range of emerging applications and interdisciplinary research. Thieno[2,3-d]pyrimidines are recognized as bioisosteres of purines, allowing them to interact with a wide array of biological targets. ekb.eg This characteristic has made them a focal point in medicinal chemistry and is now paving the way for their exploration in other scientific domains.

The primary area of investigation for thieno[2,3-d]pyrimidine derivatives has been in oncology. A substantial body of research has demonstrated their efficacy as kinase inhibitors. nih.gov Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Derivatives of the thieno[2,3-d]pyrimidine scaffold have been synthesized and evaluated for their ability to inhibit various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). scielo.brnih.gov The development of selective kinase inhibitors is a major goal in cancer therapy, and the thienopyrimidine framework serves as a valuable template for designing new therapeutic agents. nih.gov

Beyond oncology, the thieno[2,3-d]pyrimidine core is being explored for other therapeutic applications. Research has indicated that compounds with this structure may possess a wide spectrum of biological activities, including antimicrobial, antiviral, analgesic, and anti-inflammatory properties. ekb.egijacskros.com For instance, certain thienopyrimidine derivatives have been investigated for their potential to inhibit the respiratory complex I of Helicobacter pylori, suggesting a novel approach to treating this bacterial infection. nih.gov This highlights the versatility of the scaffold and opens up avenues for developing new treatments for a variety of diseases.

The potential for interdisciplinary research involving this compound and its derivatives is expanding. In the field of materials science, heterocyclic compounds with unique photophysical properties are of great interest. While specific studies on the photophysical properties of this compound are not yet prevalent, related heterocyclic structures are being investigated for their fluorescence and colorimetric sensing capabilities. mdpi.com The electronic characteristics of the thienopyrimidine ring system, combined with the potential for derivatization, suggest that these molecules could be explored for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or chemical sensors.

Furthermore, the intersection of computational chemistry and medicinal chemistry presents significant opportunities. Computational studies, such as molecular docking and density functional theory (DFT) calculations, are being employed to predict the biological activity and physicochemical properties of thieno[2,3-d]pyrimidine derivatives. nih.govresearchgate.net These theoretical approaches can guide the synthesis of new compounds with enhanced activity and selectivity for specific biological targets, accelerating the drug discovery process. nih.gov The application of these computational methods to this compound could help to elucidate its potential as a kinase inhibitor or for other therapeutic uses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。